molecular formula C13H19FN2O2 B1612655 tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate CAS No. 939760-40-4

tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate

Cat. No. B1612655
M. Wt: 254.3 g/mol
InChI Key: QOOKUBPKAQBBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate, also known as tert-butyl FUB 144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors and has been used in scientific research applications to study the endocannabinoid system.

Mechanism Of Action

Tert-butyl FUB 144 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. It binds to these receptors and activates them, leading to various physiological effects.

Biochemical And Physiological Effects

Tert-butyl FUB 144 has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate FUB 144 in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is the potential for the compound to have off-target effects, which could complicate the interpretation of study results.

Future Directions

There are several potential future directions for research involving tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate FUB 144. One area of interest is its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to fully understand the pharmacology and safety of this compound.

Scientific Research Applications

Tert-butyl FUB 144 has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties.

properties

IUPAC Name

tert-butyl N-[2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOKUBPKAQBBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585749
Record name tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate

CAS RN

939760-40-4
Record name tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 5
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.